Band‑Gap Positioning – Intermediate Optical Window Between PbTe (Infrared) and PbTeO₃ (Insulating)
PbTeO₄ exhibits a direct band gap of 2.9 eV and an indirect gap of 2.8 eV [1], placing it squarely in the visible–near‑UV region. The closest lead‑tellurium oxides, PbTe (band gap 0.32 eV [2]) and PbTeO₃ (calculated band gap 3.95 eV [3]), occupy spectral extremes—infrared and deep‑UV/insulating, respectively. PbTeO₄ thus provides a unique intermediate optical window that both narrower‑ and wider‑gap compounds fail to deliver.
| Evidence Dimension | Optical band gap (electronic absorption edge) |
|---|---|
| Target Compound Data | Eg(direct) = 2.9 eV; Eg(indirect) = 2.8 eV |
| Comparator Or Baseline | PbTe: 0.32 eV (300 K); PbTeO₃: 3.95 eV (DFT‑calculated) |
| Quantified Difference | PbTeO₄ band gap is ≈2.6 eV wider than PbTe and ≈1.0 eV narrower than PbTeO₃ |
| Conditions | Diffuse‑reflectance UV‑Vis (PbTeO₄, PbTe); FP‑LAPW‑DFT calculation (PbTeO₃) |
Why This Matters
A band gap in the 2.8–2.9 eV range enables efficient absorption/emission in the blue‑UV‑A region, making PbTeO₄ a candidate for UV photodetectors and photocatalysts where infrared‑sensitive PbTe and insulating PbTeO₃ are unsuitable.
- [1] M. Hladik et al., Dalton Trans., 2024, 53, 19214–19225. View Source
- [2] Wikipedia contributors, 'Lead telluride', band gap 0.32 eV (300 K). View Source
- [3] A. H. Reshak et al., 'Comparison between optoelectronic spectra and NMR shielding in tellurium based compounds: a FP‑LAPW study', calculated band gap of PbTeO₃ = 3.95 eV. View Source
